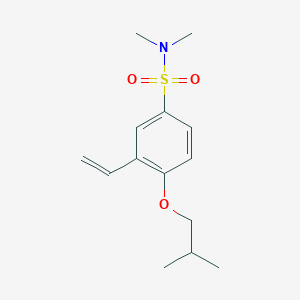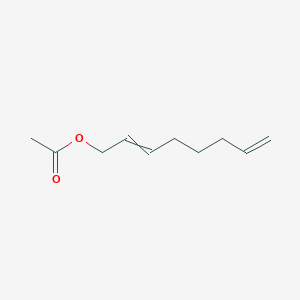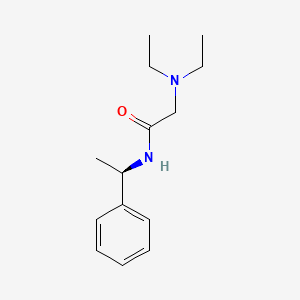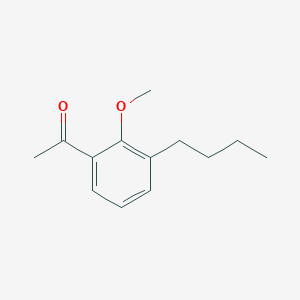![molecular formula C14H16 B14174459 pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene CAS No. 5307-65-3](/img/structure/B14174459.png)
pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene is a complex organic compound with the molecular formula C14H16. This compound is characterized by its unique pentacyclic structure, which includes multiple fused rings. It is a derivative of norbornadiene and is known for its stability and interesting chemical properties .
Métodos De Preparación
The synthesis of pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene typically involves a [2+2] cycloaddition reaction of norbornadiene. This reaction is carried out under specific conditions to ensure the formation of the desired pentacyclic structure. The reaction conditions often include the use of a suitable catalyst and controlled temperature to facilitate the cycloaddition process .
Análisis De Reacciones Químicas
Pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, where an electrophile replaces a hydrogen atom in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of pentacyclic structures and their reactivity.
Biology: Researchers explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and chemical effects .
Comparación Con Compuestos Similares
Pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene can be compared with other similar pentacyclic compounds, such as:
Norbornadiene: The precursor to this compound, known for its simpler structure and reactivity.
Pentacyclo[5.4.0.02,6.03,10.05,9]undeca-4,11-diene: Another pentacyclic compound with a different ring fusion pattern, offering distinct chemical properties.
The uniqueness of this compound lies in its specific ring structure and the resulting stability and reactivity, which make it a valuable compound for various research applications .
Propiedades
Número CAS |
5307-65-3 |
|---|---|
Fórmula molecular |
C14H16 |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene |
InChI |
InChI=1S/C14H16/c1-2-8-5-7(1)11-12(8)14-10-4-3-9(6-10)13(11)14/h1-4,7-14H,5-6H2 |
Clave InChI |
KPBWFFSGJYAHSX-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C3C2C4C3C5CC4C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)](/img/structure/B14174380.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)

![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)




![([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone](/img/structure/B14174446.png)



